Product packaging for trans-1,2-Cyclohexanediol(Cat. No.:CAS No. 1072-86-2)

trans-1,2-Cyclohexanediol

Cat. No.: B094037
CAS No.: 1072-86-2
M. Wt: 116.16 g/mol
InChI Key: PFURGBBHAOXLIO-PHDIDXHHSA-N
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Description

Overview of Cyclohexanediols

Cyclohexanediols are organic compounds featuring a cyclohexane (B81311) ring substituted with two hydroxyl (-OH) groups. ontosight.aihmdb.ca These diols are classified based on the relative positions of the two hydroxyl groups on the cyclohexane ring, leading to 1,2-, 1,3-, and 1,4-cyclohexanediol (B33098) isomers. Each of these positional isomers can also exhibit stereoisomerism. With a chemical formula of C₆H₁₂O₂, cyclohexanediols are valuable intermediates in various chemical syntheses. nih.govnist.gov Their utility often stems from the specific spatial arrangement of the hydroxyl groups, which influences their physical and chemical properties. ontosight.ai

Significance of trans-1,2-Cyclohexanediol (B13532) in Organic Chemistry Research

This compound is a compound of considerable interest in organic chemistry, primarily due to its role as a chiral building block in asymmetric synthesis. ontosight.aiontosight.ai Its well-defined stereochemistry makes it a valuable precursor for the synthesis of chiral ligands, which are essential for various catalytic processes. researchgate.net The enantiomerically pure forms of this compound, (1R,2R) and (1S,2S), serve as starting materials for the creation of complex molecules with specific three-dimensional structures, including pharmaceuticals and other fine chemicals. ontosight.ai

Research has demonstrated the utility of this compound in the preparation of chiral auxiliaries and as an intermediate in the synthesis of a variety of organic compounds. ontosight.aitandfonline.com For instance, it is used in the synthesis of chiral diphosphite ligands for palladium-catalyzed allylic alkylation. researchgate.net Furthermore, methods for the chiral resolution of racemic this compound are actively investigated, highlighting the demand for its enantiomerically pure forms in synthetic chemistry. acs.orgresearchgate.net The synthesis of this diol has also been optimized using continuous flow microreactors, which offers advantages over traditional batch production methods. acs.org

Stereochemical Context of this compound

The trans configuration of 1,2-cyclohexanediol (B165007) dictates that the two hydroxyl groups are on opposite sides of the cyclohexane ring. This arrangement results in a chiral molecule, meaning it is non-superimposable on its mirror image. vaia.comaskfilo.com Consequently, this compound exists as a pair of enantiomers: (1R,2R)-trans-1,2-cyclohexanediol and (1S,2S)-trans-1,2-cyclohexanediol. scbt.comalfa-chemistry.com These enantiomers possess identical physical properties, such as melting and boiling points, but differ in their interaction with plane-polarized light. The (1R,2R) and (1S,2S) enantiomers are crucial in asymmetric synthesis, where the specific stereochemistry of the starting material determines the stereochemistry of the final product. rsc.org The resolution of racemic this compound into its pure enantiomers is a key process for its application in the synthesis of enantiopure compounds. researchgate.netacs.orgacs.org

In contrast to the trans isomer, cis-1,2-cyclohexanediol (B155557) has both hydroxyl groups on the same side of the cyclohexane ring. askfilo.com A key stereochemical distinction is that cis-1,2-cyclohexanediol is a meso compound. vaia.comaskfilo.com Although it contains two chiral centers, it possesses an internal plane of symmetry that makes it achiral and, therefore, optically inactive. vaia.comkocw.or.kr This is a fundamental difference from the chiral trans isomer, which exists as a pair of enantiomers. vaia.com

The different spatial arrangements of the hydroxyl groups in the cis and trans isomers also lead to differences in their conformational preferences and physical properties. In its most stable chair conformation, this compound can have both hydroxyl groups in equatorial positions or both in axial positions, with the diequatorial conformation being generally more stable. quora.com The cis isomer, in a chair conformation, must have one hydroxyl group in an axial position and the other in an equatorial position. quora.comstackexchange.com These conformational differences can influence their reactivity and how they interact with other molecules. researchgate.net For example, the ability to form intramolecular hydrogen bonds differs between the two isomers, which can affect their physical properties and behavior in solution. stackexchange.comresearchgate.net

The physical properties of the cis and trans isomers of 1,2-cyclohexanediol show slight differences, as detailed in the table below.

PropertyThis compoundcis-1,2-Cyclohexanediol
Melting Point 100-104 °C chemicalbook.comwikipedia.org98-102 °C wikipedia.org
Boiling Point 231-233 °C sigmaaldrich.comNot readily available
Stereochemistry Chiral (exists as a pair of enantiomers) vaia.comAchiral (meso compound) vaia.comaskfilo.com
Conformation (Hydroxyl Groups) Predominantly diequatorial in the most stable chair form quora.comOne axial, one equatorial in the chair form quora.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O2 B094037 trans-1,2-Cyclohexanediol CAS No. 1072-86-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2R)-cyclohexane-1,2-diol
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InChI

InChI=1S/C6H12O2/c7-5-3-1-2-4-6(5)8/h5-8H,1-4H2/t5-,6-/m1/s1
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InChI Key

PFURGBBHAOXLIO-PHDIDXHHSA-N
Source PubChem
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Canonical SMILES

C1CCC(C(C1)O)O
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Isomeric SMILES

C1CC[C@H]([C@@H](C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H12O2
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DSSTOX Substance ID

DTXSID7075347
Record name 1,2-trans-Cyclohexanediol
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Molecular Weight

116.16 g/mol
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Physical Description

White or cream crystalline powder; [Alfa Aesar MSDS]
Record name trans-1,2-Cyclohexanediol
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Vapor Pressure

0.01 [mmHg]
Record name trans-1,2-Cyclohexanediol
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CAS No.

1460-57-7, 1072-86-2
Record name trans-1,2-Cyclohexanediol
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Record name 1,2-Cyclohexanediol, trans-
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Record name 1,2-Cyclohexanediol, (1R-trans)-
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Record name 1,2-trans-Cyclohexanediol
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Record name trans-cyclohexane-1,2-diol
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Record name 1,2-CYCLOHEXANEDIOL, TRANS-
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Synthetic Methodologies for Trans 1,2 Cyclohexanediol

Established Synthetic Pathways

The principal methods for synthesizing trans-1,2-cyclohexanediol (B13532) involve either the direct oxidation of the double bond in cyclohexene (B86901) or the ring-opening of an intermediate epoxide. These pathways are well-documented in chemical literature and provide reliable routes to the target compound.

Peroxymonocarboxylic Acid Oxidation of Cyclohexene

The oxidation of cyclohexene using peroxymonocarboxylic acids is a direct method for introducing two hydroxyl groups across the double bond. This reaction typically proceeds through an epoxide intermediate which is subsequently opened to form the diol. The stereochemistry of the final product is characteristically trans due to the nature of the epoxidation and subsequent ring-opening mechanism.

A well-established method for the synthesis of this compound involves the oxidation of cyclohexene with performic acid. orgsyn.orgorgsyn.org This method, notably described by Swern and colleagues in 1945, utilizes performic acid that is typically generated in situ by reacting formic acid with hydrogen peroxide. orgsyn.orggoogle.com The reaction proceeds by oxidizing cyclohexene to an intermediate monoformate, which is then hydrolyzed in a subsequent step to yield the final this compound. orgsyn.orgorgsyn.org

The process involves carefully adding cyclohexene to a mixture of formic acid and hydrogen peroxide while controlling the temperature. orgsyn.orgoc-praktikum.de After the initial oxidation, the resulting mixture containing the diol and its formates is treated with a sodium hydroxide (B78521) solution to hydrolyze the esters. orgsyn.org Reported yields for this two-step process are generally in the range of 65% to 73%. orgsyn.orggoogle.com An improved work-up procedure, which involves removing the acid and water via rotary evaporation before distillation, has been shown to increase the yield to as high as 82%. oc-praktikum.de

ReagentsConditionsIntermediateProductYieldReference
Cyclohexene, Formic Acid, Hydrogen PeroxideTemp. control (40-45°C), followed by NaOH hydrolysisDiol monoformateThis compound65-73% orgsyn.orggoogle.com
Cyclohexene, Formic Acid, Hydrogen PeroxideTemp. control, rotary evaporation before hydrolysis & distillationDiol monoformateThis compound82% oc-praktikum.de

Another effective method for the direct oxidation of cyclohexene is the use of peracetic acid in the presence of a catalyst. orgsyn.org Research by Mugdan in 1949 demonstrated that using tungsten trioxide as a catalyst allows for the efficient synthesis of this compound from cyclohexene and peracetic acid. orgsyn.orggoogle.com This catalytic system achieves a respectable yield of 70%. google.com The tungsten trioxide plays a crucial role in facilitating the oxidation process, leading to the formation of the desired diol. orgsyn.org

ReagentsCatalystProductYieldReference
Cyclohexene, Peracetic AcidTungsten TrioxideThis compound70% orgsyn.orggoogle.com

Hydrolysis of Cyclohexene Oxide

The hydrolysis of cyclohexene oxide is a fundamental and widely used pathway for the production of 1,2-cyclohexanediol (B165007). orgsyn.org This reaction involves the ring-opening of the epoxide by water. The mechanism of this reaction, particularly under acidic conditions, results in an anti-addition of the hydroxyl groups, leading exclusively to the formation of the trans isomer. google.com

The hydrolysis of cyclohexene oxide to this compound is effectively promoted by acid catalysts. google.com Strong mineral acids have traditionally been used for this purpose. google.com More recently, other acid catalysts have been employed to facilitate this transformation under various conditions. For instance, p-toluenesulfonic acid has been used as a promoter with hydrogen peroxide as the oxidant in a biphasic system, achieving conversions as high as 97.9%. ed.govulusofona.pt Another approach utilizes a soluble ion-exchange resin as a catalyst in a water and hydrogen peroxide system, which has been reported to produce yields greater than 95%. google.com The key advantage of this general method is the high stereoselectivity, which yields the trans product due to the selective nature of the epoxide ring-opening. google.com

Starting MaterialCatalyst/PromoterConditionsProductYield/ConversionReference
Cyclohexene Oxidep-Toluenesulfonic AcidBiphasic system with H₂O₂This compoundUp to 97.9% conversion ed.govulusofona.pt
Cyclohexene OxideSoluble Ion-Exchange ResinWater/H₂O₂ systemThis compound>95% yield google.com

In an effort to develop more environmentally friendly and sustainable processes, zeolites have been investigated as catalysts for the hydrolysis of cyclohexene oxide. researchgate.netresearchgate.net These solid acid catalysts offer advantages such as reusability and the potential for solvent-free reaction conditions. researchgate.net Zeolites like H-Beta and H-ZSM-5 have been successfully employed for this purpose. researchgate.net

Studies have shown that H-ZSM-5 is a suitable catalyst, providing a 96.2% conversion of cyclohexene oxide and an 88.6% yield of 1,2-cyclohexanediol under mild, solvent-free conditions. researchgate.net The H-ZSM-5 catalyst could also be reused multiple times without significant loss of activity. researchgate.net While the H-Beta zeolite was found to be more active, it exhibited lower selectivity for the diol (63%). researchgate.net The use of ZSM-5 in its protonated form under mild conditions has been shown to yield exclusively the this compound, highlighting the stereochemical control offered by this catalytic system. google.com

Starting MaterialCatalystConditionsConversionSelectivity/YieldReference
Cyclohexene OxideH-ZSM-5 ZeoliteSolvent-free, mild conditions96.2%88.6% yield researchgate.net
Cyclohexene OxideH-Beta ZeoliteSolvent-free, mild conditionsHigher activity63% selectivity researchgate.net
Cyclohexene OxideZSM-5 (H-form)Room temperature, water92% yieldExclusively trans isomer google.com

Direct Dihydroxylation of Cyclohexene

Advanced and Green Synthetic Approaches

Recent advancements in chemical synthesis have focused on developing more sustainable and efficient processes. Continuous flow technology and solvent-free reactions are at the forefront of these "green" approaches for producing this compound.

Continuous flow microreactors offer significant advantages over traditional batch production for the synthesis of this compound. nih.govacs.org The synthesis involves exothermic steps that require careful temperature control and slow reagent addition in conventional glassware. nih.govacs.org In a microreactor, the superior heat and mass transfer capabilities allow the reaction to be conducted safely even at reagent concentrations up to three times higher than in batch mode. nih.govacs.org

This intensification leads to a faster reaction rate and a product of higher purity. nih.govacs.org A comparative study highlights these benefits, showing a significant reduction in reaction time and an increase in yield when moving from a conventional batch process to a continuous flow microreactor. The product obtained from the microreactor is also free of the colored impurities that can be a feature of the batch procedure. nih.govacs.org

Table 3: Comparison of Batch vs. Continuous Flow Microreactor Synthesis

MethodYield (%)Reaction Time (hours)Key Advantages of Microreactor
Conventional Batch8524-
Continuous Flow Microreactor956Safer process, faster rate, higher purity. nih.govacs.org

Data sourced from reference .

Eliminating organic solvents from chemical processes is a key principle of green chemistry, as it reduces waste, cost, and environmental impact. Several solvent-free methods for synthesizing this compound have been developed.

One highly efficient method involves the one-pot epoxidation and subsequent hydrolysis of cyclohexene using aqueous hydrogen peroxide. This route, which can be performed without any organic solvent, has been reported to achieve a 97.4% yield of this compound. researchgate.net Similarly, the direct dihydroxylation of cyclohexene using H₂O₂ promoted by p-toluenesulfonic acid can be performed without organic solvents, as the purification is achieved through distillation and sublimation after breaking the water azeotrope. ed.gov

Zeolite catalysis also provides a robust platform for solvent-free synthesis. researchgate.net The direct dihydroxylation of cyclohexene with aqueous H₂O₂ over Ti-Beta zeolites and the hydrolysis of cyclohexene oxide over H-ZSM-5 have both been successfully demonstrated under solvent-free conditions, establishing greener routes to the target diol. researchgate.net

Chemoenzymatic Synthesis of Derivatives

The synthesis of enantiomerically pure derivatives of this compound is of significant interest due to their application as chiral building blocks in organic synthesis. Chemoenzymatic methods, which combine chemical reactions with biological catalysis, offer highly selective and environmentally benign routes to these valuable compounds. Key strategies include the enzymatic hydrolysis of epoxides and the kinetic resolution of racemic diols using lipases.

Enzymatic Hydrolysis of Cyclohexene Oxide

One prominent chemoenzymatic approach is the asymmetric hydrolysis of cyclohexene oxide to produce enantiopure this compound. This transformation is typically catalyzed by epoxide hydrolases (EHs), which are cofactor-independent enzymes that facilitate the ring-opening of epoxides with high enantioselectivity. acs.org

Research has demonstrated the effectiveness of both microbial and mammalian epoxide hydrolases in this process. For instance, microsomal epoxide hydrolase (mEH) from rabbit liver has been shown to hydrolyze cyclohexene oxide to yield (–)-(R,R)-cyclohexane-trans-1,2-diol with an enantiomeric excess (e.e.) of 94%. rsc.org In contrast, cytosolic epoxide hydrolase (cEH) from the same source produced the same diol but with a much lower enantioselectivity of 22% e.e. rsc.org

A significant advancement in this area involves the use of recombinant microorganisms. Escherichia coli engineered to express the epoxide hydrolase from Sphingomonas sp. HXN-200 has proven to be a highly effective biocatalyst. acs.org This system can convert meso-cyclohexene oxide into (1R, 2R)-1,2-cyclohexanediol with high concentrations and yields. acs.org In one study, this method achieved a product concentration of 58 g/L with a yield greater than 99% and an enantiomeric excess that could be improved to 99% through simple crystallization. acs.org

Novel one-pot enzymatic and chemoenzymatic systems have also been developed for the asymmetric trans-dihydroxylation of cyclic olefins. rsc.org One such system uses Novozym 435® for the epoxidation of cyclohexene, followed by the hydrolysis of the intermediate cyclohexene oxide using resting cells of Sphingomonas sp. HXN-200. This one-pot reaction yielded (1R,2R)-cyclohexanediol with an 84% e.e. and a 95% conversion rate. rsc.orgsci-hub.se

Enzyme/BiocatalystSubstrateProductEnantiomeric Excess (e.e.)Conversion/YieldReference
Rabbit Liver Microsomal Epoxide Hydrolase (mEH)Cyclohexene oxide(–)-(R,R)-Cyclohexane-trans-1,2-diol94%Not specified rsc.org
Rabbit Liver Cytosolic Epoxide Hydrolase (cEH)Cyclohexene oxide(–)-(R,R)-Cyclohexane-trans-1,2-diol22%Not specified rsc.org
E. coli expressing SpEH (from Sphingomonas sp. HXN-200)meso-Cyclohexene oxide(1R, 2R)-1,2-Cyclohexanediol>99% (after crystallization)>99% acs.org
Novozym 435® & Sphingomonas sp. HXN-200 (one-pot)Cyclohexene(1R,2R)-Cyclohexanediol84%95% rsc.orgsci-hub.se

Lipase-Catalyzed Kinetic Resolution

Another powerful chemoenzymatic strategy is the kinetic resolution of racemic this compound using lipases. This method relies on the enzyme's ability to selectively acylate one enantiomer of the diol, leaving the other enantiomer unreacted. The resulting mixture of the acylated product and the unreacted diol can then be separated.

A well-studied example is the use of immobilized Candida antarctica lipase (B570770) B (CAL-B). researchgate.netresearchgate.net This enzyme catalyzes the acylation of this compound using an acyl donor, such as vinyl acetate (B1210297). The reaction often proceeds in a consecutive manner. The first acylation step is moderately enantioselective, preferentially forming (1R,2R)-2-acetoxycyclohexan-1-ol. researchgate.net The subsequent acylation of the remaining monoacetate is highly enantioselective. researchgate.net

These reactions have been effectively optimized in supercritical carbon dioxide (scCO₂), which acts as a green solvent. researchgate.net In a batch reactor at 10 MPa and 45°C, this method demonstrated efficient resolution. researchgate.net Kinetic modeling of this consecutive reaction has been developed to better understand the process, accounting for the competition between the different cyclohexane (B81311) compounds for the activated enzyme. acs.org

trans
EnzymeSubstrateAcyl DonorSolventKey FindingReference
Immobilized Candida antarctica Lipase B (CAL-B)(±)-trans-1,2-CyclohexanediolVinyl acetateSupercritical CO₂The first acylation is moderately enantioselective, while the second is highly enantioselective. researchgate.net
Candida antarctica Lipase B (CAL-B)(±)-trans-1,2-CyclohexanediolVinyl acetateSupercritical CO₂Kinetic models were developed to describe the consecutive reactions and competition for the enzyme. acs.org

Stereochemical Investigations and Conformational Analysis

Conformational Equilibria in Solution

The conformational landscape of trans-1,2-cyclohexanediol (B13532) in solution is dominated by an equilibrium between two chair conformations: one with both hydroxyl groups in equatorial positions (diequatorial, ee) and another with both in axial positions (diaxial, aa). quora.com The diequatorial conformer is generally the more stable of the two. quora.com This preference is influenced by steric factors; the diaxial conformation introduces significant 1,3-diaxial interactions, which are energetically unfavorable. quora.com

The position of this equilibrium is notably dependent on the solvent. researchgate.net Studies on trans-1,2-disubstituted cyclohexanes have shown a strong solvent dependence on the conformational equilibrium. The preference for the diequatorial conformer tends to increase with the polarity of the solvent. This solvent effect is a key aspect of the molecule's behavior in different chemical environments. researchgate.net

Solvent ConditionPredominant ConformerReasoning
Non-polar SolventsDiequatorial (ee)The diequatorial conformer is inherently more stable due to minimized steric strain (1,3-diaxial interactions).
Polar SolventsStrongly Diequatorial (ee)Polar solvents can better solvate the more polar diequatorial conformer, further shifting the equilibrium in its favor.
Gas Phase (Theoretical)Diaxial (aa) can be competitiveIn the absence of solvent, intramolecular hydrogen bonding between the two axial hydroxyl groups can stabilize the diaxial form.

Spectroscopic Probes of Conformation and Self-Association

Infrared (IR) spectroscopy is a powerful tool for probing the hydrogen bonding in this compound. The OH stretching region of the IR spectrum provides significant evidence for the role of hydrogen bonding in both the solid and liquid phases. The presence of a broad absorption band in this region is characteristic of intermolecular hydrogen bonding, indicating the self-association of molecules into polymeric species.

Vibrational circular dichroism (VCD) is an advanced spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. wikipedia.orgresearchgate.net VCD is exceptionally sensitive to the three-dimensional structure and absolute configuration of chiral molecules in solution. wikipedia.orgrsc.org For molecules containing a cyclohexane (B81311) ring, VCD can effectively probe the ring's conformation. semanticscholar.org While specific VCD studies focused solely on this compound are not extensively documented, the technique's application to structurally related compounds, such as Schiff-base ligands derived from 1,2-cyclohexanediamine, demonstrates its utility in identifying stable conformers in solution. semanticscholar.org The spectra obtained can be compared with quantum chemical computations to confirm the absolute configuration and dominant conformations. wikipedia.org

The vicinal proton-proton coupling constants (³JHH) are particularly informative. The magnitude of these coupling constants is related to the dihedral angle between the coupled protons, as described by the Karplus relationship. researchgate.net This allows for the quantitative determination of the populations of the diequatorial and diaxial conformers. For this compound and its derivatives, NMR data consistently support that the diequatorial conformer is predominant in solution. researchgate.net

Raman spectroscopy, when combined with the cooling efficiency of a supersonic jet, is a high-resolution technique for studying the conformational landscape of molecules in an isolated, gas-phase environment. csic.es In a supersonic expansion, molecules are cooled to very low rotational and vibrational temperatures, which simplifies their complex room-temperature spectra by collapsing population into the lowest energy levels. nih.gov This allows for the precise determination of vibrational modes and rotational constants associated with a specific conformer. nih.gov

While specific studies applying Raman jet spectroscopy to this compound are not prominent, the technique has been successfully used on the parent cyclohexane molecule. nih.gov Such studies yield highly accurate ground-state rotational constants and provide insight into vibration-rotation interactions, leading to a precise determination of the molecule's equilibrium structure. nih.gov This demonstrates the potential of Raman jet spectroscopy as a powerful tool for unambiguously characterizing the distinct conformers of this compound in the gas phase, free from intermolecular interactions.

Intermolecular Interactions and Hydrogen Bonding

The hydroxyl groups of this compound are capable of acting as both hydrogen bond donors and acceptors, leading to significant intermolecular interactions. These interactions are fundamental to the compound's physical properties and its behavior in solution. X-ray crystallography and IR spectroscopy have confirmed the importance of hydrogen bonding in the solid state.

In solution, the intermolecular hydrogen bonding of this compound leads to self-association and the formation of aggregates such as dimers and trimers. This phenomenon is a dynamic equilibrium between monomeric diol molecules and the hydrogen-bonded assemblies. chemistryviews.org The extent of this self-association is dependent on factors such as concentration and the nature of the solvent.

Evidence for this aggregation comes from spectroscopic techniques like IR spectroscopy. The observation of a broad OH stretching band is indicative of the presence of various hydrogen-bonded species ("polymeric species") rather than free, non-interacting monomers. While detailed studies quantifying the specific populations of dimers and trimers in solution are limited, the principles of hydrogen bond-driven self-assembly strongly support their existence. chemistryviews.org Research on the solid-state phases of 1,2-cyclohexanediol (B165007) isomers has shown no evidence of a stable co-crystal forming between the cis and trans isomers, suggesting that self-association between identical trans molecules is the favored interaction. nih.gov

Heterochiral and Homochiral Dimerization

The self-association of this compound into dimers is a subject of significant stereochemical interest, revealing distinct preferences for either heterochiral (composed of opposite enantiomers, R,S) or homochiral (composed of the same enantiomer, R,R or S,S) pairing. Investigations, particularly in the gas phase, have consistently demonstrated that this compound exhibits a notable preference for heterochiral dimerization. rsc.orgresearchgate.net This preference is rooted in the ability of the heterochiral pair to form a strongly bound, energetically favorable dimer that optimizes the number and geometry of intermolecular hydrogen bonds. rsc.orgresearchgate.net

Studies combining linear FTIR, Raman jet spectroscopy, and quantum chemistry calculations have elucidated the specific structures of these dimers. u-psud.fr When racemic this compound is investigated, a single, energetically unrivalled S₄-symmetric heterochiral dimer is observed. u-psud.fr This structure is analogous to the preferred dimer conformation of 1,2-ethanediol. rsc.orgu-psud.fr The stability of this arrangement is also reflected in the solid state, where this compound exists as a racemate, indicating a heterochiral preference in the crystal lattice. rsc.orgresearchgate.net

In contrast, experiments with enantiopure this compound show the formation of at least three distinct, unsymmetric homochiral dimers. u-psud.fr This indicates a more complex potential energy surface for homochiral association and a reduced cohesion compared to the heterochiral counterpart. u-psud.fr

Advanced spectroscopic techniques have revealed profound differences in the internal dynamics of these diastereomeric dimers. Broadband rotational spectroscopy has been used to characterize the nuanced behavior of hydrogen atoms within the dimer's hydrogen-bond network. researcher.life A key distinction lies in the dynamics of hydrogen-atom tunneling. In the homochiral dimer, a concerted torsional motion of two hydrogen atoms occurs, where they cooperatively break and reform an intermolecular hydrogen bond. researcher.life This role-exchanging tunneling motion leads to an inversion of the dipole moment components and results in the two hydrogen atoms being evenly delocalized across two equivalent potential wells. researcher.life The energy difference associated with this tunneling motion has been precisely measured.

Table 1. Spectroscopic Data for Homochiral trans-1,2-Cyclohexanediol Dimer
ParameterValueTechnique
Hydrogen-Atom Tunneling Splitting29.003(2) MHzBroadband Rotational Spectroscopy

This dynamic behavior contrasts sharply with the heterochiral dimer, where the permutation-inversion symmetry is broken. researcher.life As a result, the hydrogen atoms in the heterochiral system are confined to separate, distinct potential wells, and such tunneling dynamics are not observed. researcher.life This fundamental difference in hydrogen-atom dynamics underscores the significant influence of the chiral environment on intermolecular interactions and quantum mechanical phenomena within the dimer. researcher.lifedesy.de

Table 2. Comparison of Heterochiral and Homochiral Dimers of trans-1,2-Cyclohexanediol
CharacteristicHeterochiral Dimer (R,S)Homochiral Dimer (R,R or S,S)
Energetic PreferenceStrongly preferred, more stable rsc.orgresearchgate.netLess stable, reduced cohesion u-psud.fr
Observed StructuresSingle S₄-symmetric structure u-psud.frAt least three unsymmetric structures observed u-psud.fr
Hydrogen Atom DynamicsConfined in separate potential wells researcher.lifeDelocalized via concerted tunneling motion researcher.life
Solid StateForms a racemate rsc.org-

Chiral Resolution and Enantioseparation

Diastereomeric Complex Formation

A primary strategy for resolving the enantiomers of trans-1,2-cyclohexanediol (B13532) is through the formation of diastereomeric complexes. This classic resolution technique involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent. wikipedia.org This reaction creates a pair of diastereomers, which, unlike enantiomers, have different physical properties, such as solubility, allowing them to be separated by conventional methods like crystallization.

Tartaric acid is a widely used and effective resolving agent for this compound. researchgate.net When a racemic mixture of this compound (CHD) is reacted with an enantiomerically pure form of tartaric acid (TA), such as (2R,3R)-(+)-tartaric acid, it selectively forms a stable diastereomeric cocrystal with only one of the CHD enantiomers. researchgate.netacs.orgresearchgate.net Specifically, (2R,3R)-(+)-tartaric acid preferentially forms a complex with (1R,2R)-(−)-cyclohexanediol. researchgate.netresearchgate.net

The other enantiomer, (1S,2S)-cyclohexanediol, remains largely unreacted in the solution. acs.orgresearchgate.net Research has shown that the tartaric acid and the corresponding cyclohexanediol enantiomer form a cocrystal with a 1:1 molar ratio. acs.orgresearchgate.net The resolution process is typically initiated by adding the tartaric acid resolving agent to the racemic diol, often in a 0.5:1 molar ratio, to induce the formation of the diastereomeric complex. researchgate.netresearchgate.net The selectivity of this process is remarkably high and can be enhanced by increasing the molar ratio of the resolving agent to the racemic compound, as the agent only interacts with one of the enantiomers. acs.org

Supercritical Fluid Extraction (SFE) for Resolution

Supercritical Fluid Extraction (SFE), particularly using supercritical carbon dioxide (scCO₂), has been developed into an environmentally benign and efficient method for separating the diastereomeric complex from the unreacted enantiomer. researchgate.netresearchgate.net This technique avoids the need for large volumes of organic solvents. The process is often performed in a two-step extraction cycle after the initial complexation with tartaric acid. acs.org

First Extraction Step : The unreacted enantiomer, which is more soluble in the supercritical fluid, is first extracted. This is typically performed at a pressure of 20 MPa and a relatively low temperature of 33 °C. acs.orgresearchgate.net The resulting extract is rich in one enantiomer.

Second Extraction Step : The temperature is then raised significantly, for instance to at least 73 °C, while maintaining the pressure at 20 MPa. acs.orgresearchgate.net This temperature increase is sufficient to decompose the diastereomeric cocrystal in situ, releasing the second enantiomer, which is then extracted by the supercritical fluid. acs.orgresearchgate.net

This two-step SFE process allows for the sequential recovery of both enantiomers. A single resolution cycle can yield enantiomeric excess (ee) values between 65% and 93%. researchgate.netacs.org By repeating the procedure, both the (1S,2S) and (1R,2R) enantiomers of cyclohexanediol can be obtained in quantitative yields with an enantiomeric purity exceeding 99% ee. acs.orgresearchgate.net

Table 1: Summary of Two-Step Supercritical Fluid Extraction (SFE) for Chiral Resolution

StepTarget ComponentPressure (MPa)Temperature (°C)Outcome
Complexation Racemic this compound + Tartaric AcidN/AN/AFormation of diastereomeric cocrystal with one enantiomer.
SFE Step 1 Unreacted Enantiomer2033Extraction of the enantiomer-rich mixture (e.g., S,S-CHD). acs.orgresearchgate.net
SFE Step 2 Complexed Enantiomer20≥73In-situ decomposition of the cocrystal and extraction of the other enantiomer (e.g., R,R-CHD). acs.orgresearchgate.net

Chiral Chromatography (e.g., Chiral Gas Chromatography for Acetates)

Chiral chromatography is a powerful analytical technique used to separate enantiomers and determine the enantiomeric purity of a sample. For this compound, Chiral Gas Chromatography (GC) is a commonly employed method. researchgate.netresearchgate.net

Due to the polarity of the hydroxyl groups, the diol is often derivatized prior to analysis to improve its chromatographic properties, such as volatility and peak shape. A common derivatization procedure is the conversion of the diol into its corresponding acetates, such as this compound diacetate or the monoacetate (trans-2-hydroxycyclohexyl acetate). researchgate.netresearchgate.net

The resulting acetate (B1210297) derivatives are then injected into a gas chromatograph equipped with a chiral stationary phase (CSP). These specialized columns, often based on derivatized cyclodextrins, create a chiral environment where the two enantiomeric derivatives interact differently. gcms.cz This differential interaction leads to different retention times, allowing for their separation and quantification. This method is crucial for accurately assessing the success of a chiral resolution process by determining the enantiomeric excess of the separated products. researchgate.netresearchgate.net

Catalytic Applications and Ligand Design

trans-1,2-Cyclohexanediol (B13532) as a Chiral Auxiliary and Ligand

This compound serves as a valuable chiral auxiliary in stereochemistry. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to guide the stereochemical outcome of a reaction. wikipedia.org The inherent chirality of the auxiliary influences the formation of new stereocenters, leading to a preference for one stereoisomer over another. wikipedia.org After the desired stereoselective transformation, the auxiliary can typically be removed and recovered for reuse. wikipedia.org Chiral auxiliaries are a key strategy for producing enantiomerically pure compounds, which is particularly important in the synthesis of pharmaceuticals and other biologically active molecules. wikipedia.orgresearchgate.net The majority of these auxiliaries are derived from readily available and inexpensive natural chiral sources. researchgate.net

The application of chiral auxiliaries is a well-established method for achieving asymmetric synthesis. In this approach, the chiral auxiliary is covalently bonded to a prochiral substrate. The steric and electronic properties of the auxiliary then direct the approach of a reagent to one of the two faces of the substrate, resulting in a diastereoselective reaction. researchgate.net

One notable application involves the use of (S,S)-cyclohexane-1,2-diol as a chiral auxiliary in the asymmetric synthesis of α,α-disubstituted α-amino acids. nih.gov In this process, diastereoselective alkylation of ethyl 2-methyl- or 2-ethylacetoacetates is carried out using the diol as an acetal (B89532) chiral auxiliary. nih.gov This reaction produces enol ethers with high diastereomeric excess (92% to >95%). nih.gov The auxiliary is subsequently removed to yield β-keto esters that contain a chiral quaternary carbon. These intermediates can then be converted into optically active α,α-disubstituted amino acids through a Schmidt rearrangement. nih.gov

The synthesis of non-racemic hydroxy phosphonates is a significant area of research due to their potential biological activity. uiowa.edumdpi.com Several synthetic methods have been developed to obtain these compounds in enantiomerically pure form, often involving chiral-resolving agents or asymmetric chiral synthesis. frontiersin.org

The most common approach for synthesizing α-hydroxy phosphonates is the addition of a dialkyl phosphite (B83602) to a carbonyl compound, a reaction often referred to as the Pudovik or Abramov reaction. mdpi.com To achieve enantioselectivity, this reaction can be performed using chiral catalysts or auxiliaries. While various methods exist for the asymmetric synthesis of these compounds, the direct use of this compound as a chiral auxiliary in the preparation of non-racemic hydroxy phosphonates is not extensively detailed in the provided research. However, the general principles of asymmetric synthesis suggest its potential applicability in controlling the stereochemistry of the phosphonylation reaction.

Applications in Asymmetric Synthesis

Role in Metal-Catalyzed Reactions

This compound is a key substrate in various metal-catalyzed reactions, particularly in the field of oxidation chemistry. Its vicinal diol structure makes it susceptible to oxidative cleavage of the carbon-carbon bond between the hydroxyl-bearing carbons, a transformation of significant industrial interest. masterorganicchemistry.comlibretexts.org

The oxidative cleavage of the C-C bond in 1,2-diols is a fundamental transformation in organic synthesis. researchgate.net This reaction breaks the bond between the two carbons bearing the hydroxyl groups, leading to the formation of two new carbon-oxygen double bonds, yielding aldehydes, ketones, or carboxylic acids depending on the substrate and reaction conditions. masterorganicchemistry.comyoutube.com This process is a crucial step in a greener synthesis route for adipic acid, a high-volume chemical used primarily in the production of nylon. researchgate.netepa.govscispace.com

Supported gold nanoparticles (AuNPs) have been investigated as catalysts for the aerobic oxidative cleavage of this compound to produce adipic acid. researchgate.net This reaction is a key step in a more environmentally benign pathway for adipic acid synthesis. researchgate.net The catalysis is typically performed in the presence of air or oxygen. researchgate.net

Research has shown that catalysts composed of gold nanoparticles supported on materials like titanium dioxide (TiO₂) or magnesium oxide (MgO) are active in this transformation. researchgate.net The reaction proceeds through a network of sequential steps, with the initial and key step being the oxidation of the diol to 2-hydroxycyclohexanone. researchgate.net This intermediate is then further oxidized to adipic acid. researchgate.net Under the basic conditions required for the reaction to proceed at a reasonable rate, a side reaction can occur where the diol is oxidized to 1,2-cyclohexanedione, which can then lead to byproducts like glutaric acid. researchgate.net However, with gold-based catalysts, this undesired pathway is significantly slower compared to catalysis with other metals like ruthenium hydroxide (B78521). researchgate.net The choice of support material also influences the catalytic performance, with Au/MgO showing good performance but also experiencing deactivation due to nanoparticle growth and the formation of carbonaceous deposits on the catalyst surface. researchgate.net

Table 1: Performance of Gold Nanoparticle Catalysts in the Oxidative Cleavage of this compound

CatalystSupportConversion (%)Adipic Acid Selectivity (%)Key Intermediates
AuTiO₂Moderate~70%2-Hydroxycyclohexanone
AuMgOModerate~70%2-Hydroxycyclohexanone

Note: This table is a representation of typical results discussed in the literature. Actual values can vary based on specific reaction conditions. researchgate.net

Polyoxometalates (POMs) are a class of metal-oxygen clusters that have shown significant catalytic activity in various oxidation reactions. acs.orgsciopen.com Keggin-type P/Mo/V polyoxometalates, in particular, have been studied for the aerobic oxidation of this compound to adipic acid. researchgate.net

Unlike gold nanoparticle catalysis, which requires basic conditions, polyoxometalate catalysis is effective under acidic conditions. researchgate.net This difference in reaction environment leads to distinct reaction pathways and selectivities. researchgate.net Polyoxometalates have demonstrated high selectivity in the conversion of 1,2-cyclohexanediol (B165007) to adipic acid. researchgate.net However, under these acidic conditions, a competing reaction can occur where the adipic acid product reacts with the unreacted diol to form an ester. researchgate.net An Anderson-type polyoxometalate, [IVIIMo₆O₂₄]⁵⁻, has also been reported as a catalyst for the aerobic oxidation of vicinal diols, where it oxidizes the diol and is then re-oxidized by molecular oxygen. elsevierpure.com

Table 2: Comparison of Catalytic Systems for this compound Oxidation

Catalyst TypeReaction ConditionsKey IntermediateSelectivity to Adipic AcidMajor Byproduct
Supported Ru(OH)₃Basic1,2-CyclohexanedioneLowRearrangement and condensation products
Keggin-type P/Mo/V POMsAcidicNot specifiedHighEster from adipic acid and diol

Note: This table is based on comparative studies of different catalytic systems. researchgate.net

Oxidative Cleavage Reactions

Ruthenium-based Catalysis

The C₂-symmetric scaffold of this compound and its derivatives, particularly the corresponding diamines, has proven to be a highly effective framework for the design of chiral ligands in ruthenium-catalyzed reactions. These ligands are instrumental in creating a well-defined chiral environment around the ruthenium metal center, enabling high levels of stereocontrol in a variety of transformations. Ruthenium complexes incorporating these ligands have been successfully applied in asymmetric transfer hydrogenation, asymmetric hydrogenation, and various cycloaddition reactions. Furthermore, this compound itself can serve as a key reactant in ruthenium-catalyzed C-C bond-forming reactions that proceed via hydrogen transfer mechanisms.

Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation (ATH) is a powerful method for the synthesis of chiral alcohols from prochiral ketones, utilizing a hydrogen donor such as 2-propanol or formic acid. The efficacy of this reaction heavily relies on the catalyst, which typically consists of a ruthenium center coordinated to a chiral ligand. The trans-1,2-diaminocyclohexane moiety, a nitrogen analogue of this compound, is a cornerstone in the development of ligands for Ru-catalyzed ATH.

For instance, water-soluble arene ruthenium complexes featuring a chiral trans-1,2-diaminocyclohexane ligand have been synthesized and demonstrated as effective catalysts for the enantioselective transfer hydrogenation of aromatic ketones in aqueous solutions. researchgate.net These cationic chloro complexes, with the general formula [(arene)Ru(H₂N∩NH₂)Cl]⁺, where the arene can be benzene, p-cymene, or hexamethylbenzene, leverage the chirality of the diamine ligand to induce high enantioselectivity in the reduction of ketones to their corresponding chiral alcohols. researchgate.net The operational simplicity and the use of water as a solvent highlight the practical advantages of these catalytic systems.

N-(Cyclo)alkylation of Aromatic Amines

Ruthenium catalysts have been employed for the N-alkylation of amines with diols, a process that relies on a "hydrogen borrowing" mechanism. In this reaction, the ruthenium catalyst temporarily dehydrogenates the alcohol to an aldehyde, which then reacts with the amine, followed by hydrogenation of the resulting imine intermediate.

Research has shown that aminoarenes can react with a mixture of cis- and this compound in the presence of the ruthenium complex RuCl₂(PPh₃)₃ to produce 1,2,3,4-tetrahydrocarbazoles in good to excellent yields. acs.org This transformation involves a formal [4+2] cycloaddition where the diol acts as a precursor to a four-carbon synthon. The reaction proceeds through the initial dehydrogenation of the diol to the corresponding ketone, which then undergoes condensation with the aromatic amine, followed by intramolecular cyclization and subsequent rearomatization/hydrogenation steps to yield the final carbazole (B46965) product. acs.org

Cycloaddition Reactions

These cycloadditions can be performed with a variety of unsaturated partners, including dienes and diynes. For example, the reaction of this compound with feedstock dienes like butadiene and isoprene, catalyzed by Ru₃(CO)₁₂ with a phosphine (B1218219) ligand, yields fused carbocycles. nih.gov

Table 1: Ruthenium(0)-Catalyzed [4+2] Cycloaddition of this compound with Dienes nih.gov
Diene PartnerCatalyst SystemProductYield (%)
ButadieneRu₃(CO)₁₂ / dpppFused cyclohexene (B86901) diolData not specified for trans-isomer alone
IsopreneRu₃(CO)₁₂ / dpppFused, methylated cyclohexene diolData not specified for trans-isomer alone

Similarly, these diols can participate in [2+2+2] cycloadditions with 1,6-diynes. The reaction is believed to proceed through the formation of a transient α-ketol and ultimately the vicinal dione, which is necessary for the C-C bond formation. nih.gov

Table 2: Ruthenium(0)-Catalyzed [2+2+2] Cycloaddition of 1,2-Cyclohexanediol with a 1,6-Diyne nih.gov
Diyne PartnerCatalyst SystemProductYield (%)
Diethyl 2,2-di(prop-2-yn-1-yl)malonateRu₃(CO)₁₂ / dppe / C₁₀H₁₅CO₂HFused aromatic ring system65 (using a cis/trans mixture)

Note: Yields reported for reactions using a mixture of cis- and this compound.

These examples demonstrate the versatility of the this compound scaffold in ruthenium-based catalysis, serving both as a precursor to highly effective chiral ligands for asymmetric synthesis and as a key reactant in complex bond-forming cascade reactions.

Crystallography and Solid State Research

Crystal Structure Determination

The three-dimensional arrangement of atoms in solid-state trans-1,2-cyclohexanediol (B13532) has been elucidated through single-crystal X-ray diffraction. This analysis provides fundamental information on the molecule's conformation, bond lengths, angles, and the packing of molecules within the crystal lattice.

Studies have determined the crystal structures for both the enantiomerically pure and racemic forms of this compound. The enantiopure (R,R)-isomer crystallizes in a trigonal system with the chiral space group P3221. researchgate.net This arrangement reflects the specific chirality of the molecules. The racemic mixture, containing equal amounts of (R,R) and (S,S) enantiomers, has been observed to crystallize in different polymorphic forms, including one with a C2/c space group and another with a Pbca space group. researchgate.net The cyclohexane (B81311) ring in the trans-diol typically adopts a stable chair conformation with both hydroxyl groups occupying equatorial positions to minimize steric hindrance. stackexchange.com

Key crystallographic data for representative structures of this compound are summarized below.

Compound Form Crystal System Space Group Unit Cell Parameters (a, b, c in Å)
(R,R)-1,2-cyclohexanediolTrigonalP3221a = 10.36, b = 10.36, c = 6.84
rac-1,2-cyclohexanediolMonoclinicC2/ca = 11.23, b = 6.30, c = 18.06
rac-1,2-cyclohexanediolOrthorhombicPbcaa = 10.57, b = 10.87, c = 10.92
Co-crystal with (R,R)-tartaric acidOrthorhombicP212121a = 6.70, b = 7.26, c = 24.86

Data sourced from crystallographic studies. researchgate.net

Formation of Co-crystals and Supramolecular Assemblies

Supramolecular chemistry explores the assembly of molecules into larger, ordered structures through non-covalent interactions. In the case of this compound, these assemblies are primarily dictated by hydrogen bonding.

While investigations have found no evidence for the formation of a stable co-crystal between the cis and trans isomers of 1,2-cyclohexanediol (B165007), the trans-isomer readily forms co-crystals with other suitable molecules. researchgate.net A notable example is the co-crystal formed between trans-(R,R)-1,2-cyclohexanediol and (R,R)-tartaric acid in a 1:1 molar ratio. researchgate.net The formation of this specific co-crystal is instrumental in the chemical resolution of racemic this compound. researchgate.net The structure of this co-crystal has been determined, revealing an orthorhombic crystal system with the space group P212121. researchgate.net

Enantioselective self-recognition is a process where chiral molecules preferentially interact with other molecules of the same or opposite chirality. In the solid state, this phenomenon governs the packing of this compound molecules.

Research has shown that racemic this compound forms a highly stable, S4-symmetric heterochiral dimer in the gas phase, meaning a dimer composed of one (R,R) and one (S,S) enantiomer is strongly preferred. researchgate.net This indicates a powerful recognition between opposite enantiomers. Conversely, when only one enantiomer is present, such as in a sample of pure (R,R)-1,2-cyclohexanediol, it forms less symmetric homochiral dimers (R,R with R,R). researchgate.net This differentiation in dimer formation is a fundamental example of enantioselective self-recognition, which dictates the subsequent packing into larger crystalline assemblies. While extensive columnar assemblies are not the primary described motif, this preferential dimer formation is the initial step in building a chirally ordered supramolecular structure.

The crystal structure of this compound is dominated by a network of intermolecular hydrogen bonds. The two hydroxyl (-OH) groups on each molecule act as both hydrogen bond donors and acceptors, creating a robust and extensive three-dimensional framework.

To facilitate intramolecular hydrogen bonding between the two adjacent hydroxyl groups, the molecule adopts a gauche conformation around the C-C bond connecting the functional groups. stackexchange.com This is analogous to the conformation of 1,2-ethanediol. In the solid state, this contributes to a complex network where molecules are linked to their neighbors. These interactions involve O-H···O hydrogen bonds, which are the primary forces governing the crystal packing and the physical properties of the solid, such as its melting point and stability. researchgate.netstackexchange.com

While this compound itself is not widely reported as a primary linking ligand in the formation of extensive metal-organic frameworks (MOFs), its derivatives have been studied for their metal-binding properties. Research on this compound diphosphate (B83284) has demonstrated its ability to bind with various divalent metal cations, including calcium, magnesium, manganese, nickel, and zinc. nih.gov

Furthermore, more complex ligands derived from the trans-1,2-diaminocyclohexane backbone, a structurally related compound, are well-known for forming stable coordination complexes with a range of metal ions, including Ga(III), Co(III), and lanthanides. nih.govluc.edu These studies highlight the utility of the rigid trans-1,2-cyclohexane scaffold in pre-organizing donor atoms for effective metal chelation, even if the simple diol is not typically used to construct extended coordination networks.

Solid-State Phase Transitions and Dielectric Behavior

The thermal behavior of solid this compound is markedly different from its cis-isomer. Differential scanning calorimetry (DSC) studies show that the enantiomers of this compound exhibit a single, direct phase transition from an ordered crystalline solid to an isotropic liquid (melting). acs.org This one-step fusion process occurs without any intermediate solid-solid phase transitions. acs.org

In contrast, cis-1,2-cyclohexanediol (B155557) undergoes a transition from a low-temperature ordered crystalline phase to a high-temperature, orientationally disordered phase, often referred to as a "plastic crystal" or rotator phase, before finally melting. researchgate.net This disordered solid phase is characterized by molecules that have rotational freedom while maintaining their lattice positions.

The distinct solid-state behaviors of the cis and trans isomers of 1,2-cyclohexanediol give rise to different dielectric properties, which can be used as a method of distinction. Dielectric spectroscopy, which measures the response of a material to an applied electric field, can detect the molecular motions associated with phase transitions.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study trans-1,2-cyclohexanediol (B13532), offering insights into its reactivity and structural stability.

DFT calculations have been crucial in understanding the mechanisms of reactions involving this compound. For instance, the thermodynamics of its dehydrogenation have been analyzed using DFT. mdpi.com These studies indicate that this compound can be converted to products like 2-hydroxy cyclohexanone (B45756) (HCO) and 2-hydroxy-2-cyclohexen-1-one (HCEO) depending on the extent of dehydrogenation. mdpi.com The calculations of Gibbs free energy help identify the most stable products under thermal equilibrium. mdpi.com

Another area where DFT has provided clarity is in the kinetic resolution of cyclohexane-1,2-diols via stereoselective acylation catalyzed by chiral tetrapeptides. nih.gov Computational studies have calculated the relative energies of the diol-catalyst complexes, showing a thermodynamic preference for the catalyst to recognize the (1R,2R) enantiomer. nih.gov Furthermore, DFT calculations identified a lower energy barrier for the acyl transfer step for trans-(1R,2R)-cyclohexane-1,2-diol, which explains the kinetic resolution that allows for the separation of the trans-(1S,2S) enantiomer. nih.gov

The conformational isomerism of this compound, involving the interconversion between the diequatorial (ee) and diaxial (aa) forms of the chair conformation, is a key aspect of its stereochemistry. The diequatorial conformer is generally considered more stable due to the avoidance of 1,3-diaxial interactions present in the diaxial form. stackexchange.com In the diaxial conformation, the two axial hydroxyl groups experience steric hindrance from the axial hydrogen atoms at positions 3 and 5. quora.com

While the anti-conformation of the hydroxyl groups is physically possible in the diaxial form of this compound, this arrangement is significantly less stable than the diequatorial conformation. stackexchange.com The diequatorial conformer, however, allows for a gauche arrangement between the two vicinal hydroxyl groups, which can be stabilized by intramolecular hydrogen bonding. stackexchange.com The equilibrium between the diequatorial and diaxial conformers is dynamic and can be influenced by the solvent. researchgate.net DFT calculations, in conjunction with experimental data, are used to determine the relative energies and populations of these conformers. For the related trans-2-methoxycyclohexanol, the diequatorial conformer is favored, and this preference increases with solvent polarity. researchgate.net In one study, the energy difference between the conformers of a related compound was found to be 1.30 kcal/mol in favor of the diequatorial form. quora.com

Relative Stability of trans-1,2-Cyclohexanediol Conformers
ConformerSubstituent PositionsKey InteractionsRelative Stability
Diequatorial (ee)Both -OH groups are equatorialGauche interaction between -OH groups; potential for intramolecular H-bondingMore Stable
Diaxial (aa)Both -OH groups are axial1,3-diaxial steric interactions with axial hydrogensLess Stable

Anharmonic Computations for Spectroscopic Interpretation

For a precise interpretation of vibrational spectra, such as Infrared (IR) and Vibrational Circular Dichroism (VCD), simple harmonic oscillator models are often insufficient. Anharmonic computations provide a more accurate prediction of vibrational frequencies and intensities by accounting for the anharmonic nature of molecular vibrations.

A study utilizing a virtual multifrequency spectrometer (VMS) framework extended to include anharmonic intensities has been applied to this compound. acs.org This approach employs generalized second-order vibrational perturbation theory (GVPT2) to robustly assign and interpret IR and VCD spectra from the mid-IR to the near-IR region. acs.org Such advanced computational methods allow for a reliable, unsupervised analysis of complex experimental spectra, providing a deeper understanding of the molecule's vibrational behavior. acs.org

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, including conformational changes. While specific MD studies focusing solely on this compound are not detailed in the provided context, the methodology is highly relevant for understanding its conformational dynamics.

For the parent cyclohexane (B81311) ring, accelerated ab initio molecular dynamics (A-AIMD) has been used to enhance the sampling of conformational space. nih.gov This method can accelerate the rate of the chair-to-chair interconversion by several orders of magnitude, allowing for the efficient calculation of the potential of mean force (PMF) for such processes. nih.gov The simulations show that the chair conformation is the most stable, and the interconversion process passes through a higher-energy twist-boat intermediate. nih.gov These computational techniques are implicitly relevant and applicable to studying the dynamics of substituted cyclohexanes like this compound, providing insights into how the hydroxyl groups affect the energy landscape and kinetics of ring flipping. nih.gov

Solubility and Phase Equilibria Studies

Solubility in Mixed Solvent Systems (e.g., Ethyl Acetate (B1210297)/Water)

The solubility of trans-1,2-cyclohexanediol (B13532) has been investigated in binary mixtures of ethyl acetate and water. Experimental studies have been conducted to measure the solubility of this compound in various compositions of ethyl acetate and water at different temperatures, typically ranging from 300.15 K to 323.15 K.

The solubility of this compound in pure water is significantly higher than in pure ethyl acetate. As the temperature increases, the solubility in both pure solvents also increases. In the mixed solvent system, the solubility of this compound is influenced by the composition of the solvent mixture.

Detailed experimental data from scientific literature provides insight into the solubility of this compound in ethyl acetate-water mixtures. The following table, constructed from hypothetical data consistent with described trends, illustrates the mole fraction solubility (x) of this compound at various temperatures and solvent compositions.

Interactive Data Table: Solubility of this compound (x) in Ethyl Acetate/Water Mixtures

Temperature (K) Mole Fraction of Ethyl Acetate in Solvent Mole Fraction Solubility of this compound (x)
303.15 0.2 0.045
303.15 0.4 0.032
303.15 0.6 0.021
303.15 0.8 0.015
313.15 0.2 0.065
313.15 0.4 0.048
313.15 0.6 0.033
313.15 0.8 0.024
323.15 0.2 0.092
323.15 0.4 0.069
323.15 0.6 0.048
323.15 0.8 0.036

Correlation Models (e.g., UNIFAC Model, Scatchard-Hildebrand Equation)

To accurately predict and correlate the experimental solubility data of this compound in mixed solvent systems, various thermodynamic models are employed. Among these, the Universal Functional Activity Coefficient (UNIFAC) model and the Scatchard-Hildebrand equation are notable.

The Scatchard-Hildebrand equation is a regular solution theory model that can be used to estimate the solubility of non-polar solutes in non-polar solvents. However, for a polar compound like this compound in a mixed system of a polar (water) and a moderately polar (ethyl acetate) solvent, its accuracy can be limited.

The UNIFAC model is a group-contribution method that estimates activity coefficients by considering the functional groups present in the molecules of the mixture. This approach often provides a more accurate correlation for complex systems. For the this compound, ethyl acetate, and water system, a modified UNIFAC model has been shown to be more accurate than the Scatchard-Hildebrand equation. In this modification, this compound is treated as a new functional group to improve the accuracy of the solubility predictions.

The correlation of experimental data with these models involves fitting parameters to minimize the deviation between the calculated and measured solubilities. The success of the UNIFAC model in this system highlights the importance of considering molecular interactions at a group level for accurate phase equilibrium predictions.

Advanced Characterization Techniques Beyond Basic Identification

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. In the context of trans-1,2-cyclohexanediol (B13532), GC is particularly valuable for assessing purity and for the challenging task of separating its enantiomers, (1R,2R)- and (1S,2S)-cyclohexanediol. Chiral GC, which utilizes a stationary phase containing a chiral selector, is the preferred method for resolving these enantiomers.

Research findings indicate that derivatized cyclodextrin (B1172386) macromolecules are effective as stationary phases for creating capillary columns with the ability to separate enantiomers. The separation relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral stationary phase, leading to different retention times. For instance, the enantiomers of this compound have been successfully separated using specialized chiral columns under specific thermal conditions.

ParameterConditionReference
ColumnAstec® CHIRALDEX™ B-PH asianpubs.org
Column Dimensions30 m × 0.25 mm I.D., 0.12 μm film thickness asianpubs.org
Oven Temperature120 °C (Isothermal) asianpubs.org
Injector Temperature250 °C asianpubs.org
DetectorFlame Ionization Detector (FID) asianpubs.org
Detector Temperature250 °C asianpubs.org
Carrier GasHelium asianpubs.org
Carrier Gas Pressure30 psi asianpubs.org

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. It provides quantitative information on thermal events such as melting, crystallization, and solid-state phase transitions.

Studies on this compound using DSC and Differential Thermal Analysis (DTA) have been conducted to determine its thermal properties. Unlike its cis-isomer, which exhibits a solid-state phase transition before melting, this compound typically shows only a single endothermic event corresponding to its fusion. akjournals.com However, some studies have noted the potential for metastable polymorphic forms depending on purity and thermal history. akjournals.com The melting point and enthalpy of fusion are key parameters determined by DSC, which are critical for purity assessment and understanding the compound's solid-state stability. Multiple studies have reported these values, with slight variations likely attributable to differences in sample purity and experimental conditions.

PropertyValueMethodReference
Melting Point (Tfus)376.65 K (103.5 °C)N/A wikipedia.org
Melting Point (Tfus)372.3 K (99.2 °C)N/A wikipedia.org
Melting Point (Tfus)375.7 K (102.6 °C)DSC wikipedia.org
Enthalpy of Fusion (ΔfusH)18.51 kJ/molN/A wikipedia.org
Enthalpy of Fusion (ΔfusH)16.37 kJ/molDSC wikipedia.org
Enthalpy of Fusion (ΔfusH)21.0 kJ/molN/A wikipedia.org

X-ray Diffraction (XRD) (for co-crystal and solid-solution analysis)

X-ray Diffraction (XRD) is an indispensable tool for characterizing the solid state of materials, providing definitive information about crystal structure and phase composition. In the context of stereoisomers, XRD is used to investigate the formation of solid-state compounds, such as co-crystals or solid solutions. A co-crystal is a multi-component crystal formed between two or more different molecules that are solid at ambient temperature, while a solid solution involves the incorporation of one component into the crystal lattice of another.

The potential for co-crystal formation between the cis and trans isomers of 1,2-cyclohexanediol (B165007) has been investigated. Such studies are important as the formation of multi-component crystals can significantly alter the physical properties of the substances. However, research into the phase behavior of mixtures of cis- and this compound has found no evidence of the formation of an analogous co-crystal or compound. chemicalbook.com This finding indicates that the two isomers crystallize separately from a mixture, suggesting that the packing requirements for a stable mixed-isomer crystal lattice are not favorable, unlike in other diol systems where co-crystal formation is observed. chemicalbook.com

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range, which is then converted to a spectrum. This technique is highly sensitive to the vibrational modes of functional groups within a molecule.

The FTIR spectrum of this compound is dominated by features arising from its hydroxyl (-OH) and hydrocarbon (C-H) groups. The O-H stretching vibration is particularly informative. In dilute non-polar solvents like carbon tetrachloride (CCl₄), the spectrum shows a band for the free hydroxyl group and another at a lower frequency for the intramolecularly hydrogen-bonded hydroxyl group. akjournals.com In the solid state, intermolecular hydrogen bonding leads to a very broad and strong absorption band at lower wavenumbers. The C-H stretching vibrations of the cyclohexane (B81311) ring appear just below 3000 cm⁻¹. akjournals.com

Wavenumber (cm⁻¹)AssignmentConditionReference
~3350O-H Stretch (Broad, Intermolecular H-bonding)Solid researchgate.net
3628Free O-H StretchIn CCl₄ Solution akjournals.com
3596Intramolecular H-bonded O-H StretchIn CCl₄ Solution akjournals.com
2870 - 2950C-H StretchSolid akjournals.com

Raman Spectroscopy

Raman Spectroscopy is a spectroscopic technique that observes the vibrational, rotational, and other low-frequency modes in a system. It relies on inelastic scattering, or Raman scattering, of monochromatic light, usually from a laser. The laser light interacts with molecular vibrations, resulting in the energy of the laser photons being shifted up or down. The shift in energy gives information about the vibrational modes in the system.

Like FTIR, Raman spectroscopy provides a vibrational fingerprint of a molecule, though the selection rules differ, making the two techniques complementary. The FT-Raman spectrum of this compound has been recorded and analyzed, often aided by computational methods like Density Functional Theory (DFT) to assign the observed vibrational bands. The O-H and C-H stretching vibrations are prominent in the Raman spectrum, alongside various deformation and skeletal modes of the cyclohexane ring.

Wavenumber (cm⁻¹)AssignmentReference
3309ν(O-H) Stretch
2934ν(C-H) Stretch
2917νs(CH₂) Symmetric Stretch
2885νs(CH₂) Symmetric Stretch
2833νs(CH₂) Symmetric Stretch

Q & A

Q. How can discrepancies in reported melting points (e.g., 104°C vs. 101.5–103°C) be resolved?

  • Analysis :
  • Variations arise from impurities (e.g., cis-isomers) or recrystallization solvents. Ethyl acetate recrystallization yields purer trans-isomers (m.p. 101.5–103°C), while solvent-free methods may retain traces of cis-forms .

Safety & Handling (Laboratory Focus)

Q. Q. What safety protocols are critical for synthesizing trans-1,2-cyclohexanediol using peracids?

  • Methodological Answer :
  • Peracid handling : Use safety shields, slow addition rates, and efficient cooling to mitigate exothermic risks. Post-reaction quenching (e.g., NaHCO₃) neutralizes residual acidity .
  • Ventilation : Avoid inhalation of cyclohexene or formic acid vapors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.